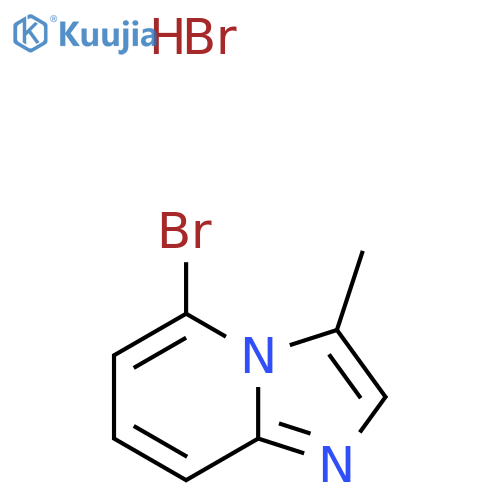

Cas no 74420-43-2 (5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide)

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

- 5-BROMO-3-METHYLIMIDAZO[1,2-A]PYRIDINE HYDROBROMIDE

- 5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide

-

- MDL: MFCD22422284

- インチ: 1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H

- InChIKey: LGYNQHZVIJNUIX-UHFFFAOYSA-N

- SMILES: BrC1=CC=CC2=NC=C(C)N21.Br

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 12

- 回転可能化学結合数: 0

- 複雑さ: 151

- トポロジー分子極性表面積: 17.3

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 115279-1g |

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, 97% |

74420-43-2 | 97% | 1g |

$1042.00 | 2023-09-08 | |

| Chemenu | CM320807-1g |

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide |

74420-43-2 | 95% | 1g |

$729 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741845-1g |

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide |

74420-43-2 | 98% | 1g |

¥3412.00 | 2024-07-28 | |

| TRC | B104780-25mg |

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide |

74420-43-2 | 25mg |

$ 120.00 | 2022-06-07 | ||

| TRC | B104780-50mg |

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide |

74420-43-2 | 50mg |

$ 195.00 | 2022-06-07 | ||

| A2B Chem LLC | AI55834-250mg |

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide |

74420-43-2 | 97% | 250mg |

$176.00 | 2024-04-19 | |

| 1PlusChem | 1P00ICZE-500mg |

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide |

74420-43-2 | 97% | 500mg |

$255.00 | 2024-04-21 | |

| A2B Chem LLC | AI55834-1g |

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide |

74420-43-2 | 97% | 1g |

$391.00 | 2024-04-19 | |

| A2B Chem LLC | AI55834-500mg |

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide |

74420-43-2 | 97% | 500mg |

$310.00 | 2024-04-19 | |

| Chemenu | CM320807-1g |

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide |

74420-43-2 | 95% | 1g |

$413 | 2023-01-07 |

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide 関連文献

-

1. Back matter

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromideに関する追加情報

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide: A Comprehensive Overview

The compound 5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide (CAS No. 74420-43-2) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and versatile functionalities. The imidazo[1,2-a]pyridine core of this molecule provides a robust framework for further chemical modifications, making it a valuable substrate for research and development in fields such as pharmacology, materials science, and organic synthesis.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide with high purity and yield. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These techniques not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with the growing demand for sustainable chemical practices.

The structural uniqueness of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide lies in its combination of a bromine atom at position 5 and a methyl group at position 3 on the imidazopyridine ring. This configuration imparts distinctive electronic and steric properties to the molecule, which are critical for its interactions with biological systems. Studies have shown that this compound exhibits promising pharmacological activity, particularly in modulating key cellular pathways involved in inflammation and oxidative stress.

In the context of drug discovery, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide has been explored as a potential lead compound for developing anti-inflammatory agents. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce oxidative damage in vitro. These findings suggest that the compound could serve as a foundation for designing novel therapeutic agents targeting chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

Beyond pharmacology, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide has also found applications in materials science. Its aromatic heterocyclic structure makes it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a building block for constructing advanced materials such as conductive polymers and optoelectronic devices. The compound's ability to form stable π-conjugated systems has been highlighted as a key factor in enhancing the performance of these materials.

Recent collaborative efforts between academic institutions and industry have further expanded the understanding of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide's properties. For instance, computational chemistry studies have provided insights into its electronic structure and reactivity patterns at the molecular level. These computational models have been instrumental in predicting the compound's behavior under various reaction conditions, thereby accelerating the discovery of new synthetic routes and applications.

In conclusion, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS No. 74420-43-2) stands out as a versatile and intriguing chemical entity with multifaceted applications across diverse scientific domains. Its unique structural features, combined with cutting-edge research advancements, position it as a valuable tool for driving innovation in pharmacology, materials science, and beyond. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both academic research and industrial development.

74420-43-2 (5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide) Related Products

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)

- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

- 101043-37-2(Microcystin-LR)

- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)

- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)